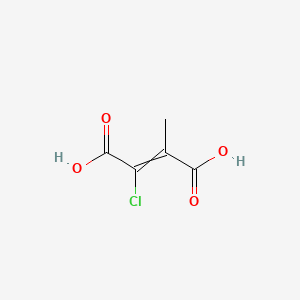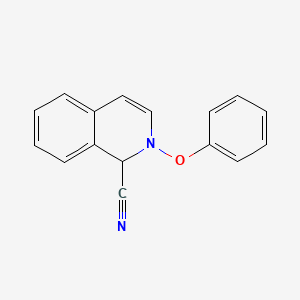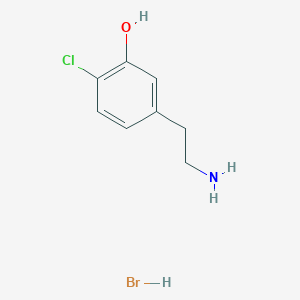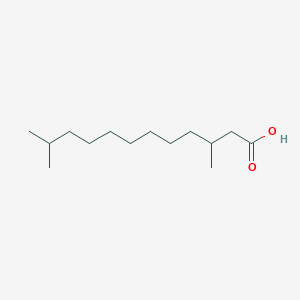
Copper--polonium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–polonium (2/1) is a compound consisting of two copper atoms and one polonium atom. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. Polonium is a rare and highly radioactive element, while copper is a well-known metal with various industrial applications. The combination of these two elements results in a compound with intriguing characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of copper–polonium (2/1) typically involves the spontaneous deposition of polonium onto copper surfaces. This method has been studied for its efficiency in recovering polonium from aqueous solutions. The process involves optimizing conditions such as pH levels and the presence of stable carriers like bismuth and lead to minimize interference .
Industrial Production Methods: Industrial production of copper–polonium (2/1) is not well-documented due to the rarity and high radioactivity of polonium. the spontaneous deposition method mentioned above could be scaled up for industrial applications, provided that safety measures are strictly followed to handle the radioactive nature of polonium.
Análisis De Reacciones Químicas
Types of Reactions: Copper–polonium (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Copper–polonium (2/1) can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents, leading to the formation of lower oxidation states of copper and polonium.
Substitution: Substitution reactions may involve the replacement of polonium with other elements or compounds under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper oxides and polonium oxides.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used in studies involving radioactive tracers and the behavior of polonium in various chemical environments.
Biology: Research on the biological effects of polonium, particularly its radiotoxicity, can benefit from the use of copper–polonium (2/1) as a model compound.
Medicine: While polonium is highly toxic, its radioactive properties could be explored for targeted radiotherapy in cancer treatment, provided that safety measures are in place.
Mecanismo De Acción
The mechanism of action of copper–polonium (2/1) involves the interaction of polonium’s radioactive properties with its environment. Polonium emits alpha particles, which can cause significant damage to biological tissues and materials. The molecular targets and pathways involved in its action include DNA damage and the generation of reactive oxygen species, leading to cellular apoptosis and other effects .
Comparación Con Compuestos Similares
Copper Compounds: Copper forms various compounds, such as copper oxides and copper sulfides, which have different properties and applications compared to copper–polonium (2/1).
Polonium Compounds: Polonium forms compounds with other elements, such as polonium oxides and polonium sulfides.
Uniqueness: Copper–polonium (2/1) is unique due to the combination of copper’s well-known chemical properties and polonium’s intense radioactivity. This combination results in a compound with distinct characteristics that are not found in other copper or polonium compounds.
Propiedades
Número CAS |
191099-21-5 |
|---|---|
Fórmula molecular |
Cu2Po |
Peso molecular |
336.07 g/mol |
InChI |
InChI=1S/2Cu.Po |
Clave InChI |
HJMIQLNGLMMRSH-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Po] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)

![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)


![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)

![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
